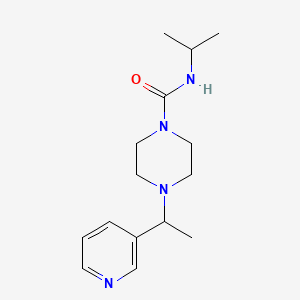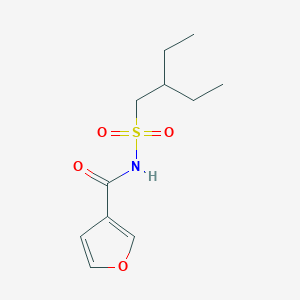![molecular formula C17H29N3O2 B7596213 2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide](/img/structure/B7596213.png)
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide, also known as DPA-713, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is found in the outer mitochondrial membrane of cells and is involved in various cellular processes, including the transport of cholesterol and the regulation of apoptosis. DPA-713 has been extensively studied for its potential use in the diagnosis and treatment of various diseases, including neurodegenerative disorders and cancer.
作用机制
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide binds to TSPO, which is involved in the transport of cholesterol and the regulation of apoptosis. The binding of this compound to TSPO results in the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. This compound also modulates the production of reactive oxygen species (ROS), which are involved in various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ROS production and the activation of various signaling pathways. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases, including neurodegenerative disorders and cancer.
实验室实验的优点和局限性
One major advantage of using 2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide in lab experiments is its selectivity for TSPO, which allows for the specific targeting of cells that overexpress TSPO. This compound also has a high binding affinity for TSPO, which allows for the detection of low levels of TSPO expression. However, one limitation of using this compound is its potential toxicity, which can limit its use in vivo.
未来方向
There are several future directions for the use of 2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide in scientific research. One direction is the development of more selective and potent ligands for TSPO, which can improve the sensitivity and specificity of TSPO imaging. Another direction is the investigation of the role of TSPO in various diseases, including cancer and neurodegenerative disorders, which can aid in the development of novel therapies. Additionally, the development of TSPO-targeted drug delivery systems can improve the efficacy and reduce the toxicity of cancer treatments.
合成方法
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide can be synthesized using a variety of methods, including the reaction between 4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-amine and propargyl bromide. This reaction results in the formation of the N-prop-2-ynylacetamide group, which is essential for the binding of this compound to TSPO. The final product is then purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide has been extensively studied for its potential use in the diagnosis and treatment of various diseases, including neurodegenerative disorders and cancer. In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, TSPO expression is upregulated in activated microglia, which are involved in the inflammatory response. This compound can be used as a positron emission tomography (PET) imaging agent to visualize the extent of microglial activation in the brain, which can aid in the diagnosis and monitoring of disease progression. In cancer, TSPO expression is upregulated in tumor cells, and this compound can be used to selectively target and deliver drugs to these cells.
属性
IUPAC Name |
2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-5-7-18-16(21)13-19-8-6-9-20(11-10-19)17(22)12-15(4)14(2)3/h1,14-15H,6-13H2,2-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQUFVAXFFWLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC(=O)N1CCCN(CC1)CC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)
![2-[4-(7-Fluoroquinolin-4-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7596150.png)

![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)


![N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-methylpentanamide](/img/structure/B7596219.png)

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)


![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)